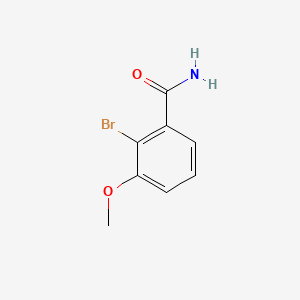

2-Bromo-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEMGYNKVUKZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744651 | |

| Record name | 2-Bromo-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261571-70-3 | |

| Record name | 2-Bromo-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-3-methoxybenzamide: Structural Dynamics, Synthetic Utility, and Applications in Drug Discovery

Executive Summary

2-Bromo-3-methoxybenzamide (CAS: 1261571-70-3) is a highly functionalized, bifunctional aromatic building block that plays a critical role in modern medicinal chemistry and organic synthesis. Characterized by an electron-withdrawing halogen and an electron-donating methoxy group positioned orthogonally to a carboxamide moiety, this compound offers unique conformational restrictions. It serves as a privileged scaffold for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, bacterial cell division (FtsZ) inhibitors, and complex biphenyl architectures via transition-metal catalysis.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of 2-bromo-3-methoxybenzamide is essential for predicting its behavior in both biological assays and synthetic environments[1].

Quantitative Chemical Properties

| Property | Value |

| CAS Number | 1261571-70-3 |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| SMILES | O=C(N)C1=CC=CC(OC)=C1Br |

| Hydrogen Bond Donors | 1 (Primary Amide) |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Methoxy Oxygen) |

Structural Causality & Conformational Dynamics

The placement of the 2-bromo substituent exerts a profound steric and electronic effect on the molecule[2]. In an unsubstituted benzamide, the amide plane is nearly coplanar with the phenyl ring to maximize

Causality of Reactivity: This out-of-plane rotation reduces the delocalization of the nitrogen lone pair into the aromatic ring, slightly increasing the basicity of the carbonyl oxygen. Furthermore, the 3-methoxy group provides resonance donation into the ring, which counteracts the inductive withdrawal of the bromine. This "push-pull" electronic system polarizes the C-Br bond, making it exceptionally susceptible to oxidative addition by Palladium(0) species during cross-coupling reactions[3].

Biological Relevance: The Benzamide Pharmacophore

Benzamides are privileged structures in pharmacology. The unhalogenated baseline analog, , is a well-characterized biochemical probe used to inhibit ADP-ribosyltransferases (ADPRTs) and PARP[4]. It also acts as a weak competitive inhibitor of the essential bacterial cell division protein FtsZ, leading to bacterial filamentation and eventual cell lysis[5].

When designing next-generation inhibitors, the introduction of the 2-bromo substituent serves two critical mechanistic purposes:

-

Steric Trapping: It locks the amide conformation. If the target active site (e.g., the NAD+ binding pocket of PARP) favors an orthogonal amide geometry, this pre-organization significantly reduces the entropic penalty of binding, thereby increasing affinity.

-

Vector for Elongation: The bromine atom provides a direct synthetic handle to append large hydrophobic groups that can probe adjacent allosteric pockets, a common strategy in the design of highly potent PARP-1 inhibitors.

Fig 1. PARP inhibition pathway illustrating synthetic lethality via benzamide derivatives.

Synthetic Utility & Experimental Workflows

The primary synthetic utility of 2-bromo-3-methoxybenzamide is its application as an electrophile in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the rapid construction of functionalized biphenyl-2-carboxamides, which are direct precursors to phenanthridinones—a core scaffold for many FDA-approved PARP inhibitors.

Fig 2. Step-by-step synthetic workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This methodology details the synthesis of a biphenyl-2-carboxamide derivative, utilizing a self-validating feedback loop to ensure reaction integrity.

Objective: Chemoselective cross-coupling of an arylboronic acid with the sterically hindered 2-bromo position of 2-bromo-3-methoxybenzamide.

Reagents:

-

2-Bromo-3-methoxybenzamide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Methodology:

-

Assembly & Degassing (Causality: Catalyst Preservation): Charge a Schlenk flask with 2-bromo-3-methoxybenzamide, the arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension by sparging with Argon for 15 minutes.

-

Mechanistic Insight: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species and promotes undesired homocoupling of the boronic acid. Strict anaerobic conditions are mandatory.

-

-

Catalyst Addition & Heating (Causality: Transmetalation): Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 90°C for 12 hours.

-

Mechanistic Insight: The aqueous base (K₂CO₃) quaternizes the boronic acid to form a reactive boronate complex, which is essential for the transmetalation step with the Pd(II)-aryl halide intermediate. The dppf ligand's large bite angle accelerates the final reductive elimination step, overcoming the steric bulk of the ortho-methoxy and carboxamide groups.

-

-

Self-Validation & Monitoring: Monitor the reaction via LC-MS.

-

Validation Loop: The reaction state is self-validating. The complete disappearance of the starting material peak (m/z 230/232 isotopic cluster, 1:1 ratio) and the emergence of the product mass confirms successful cross-coupling. If the reaction stalls (unreacted starting material persists after 12 hours), spike the mixture with an additional 2 mol% Pd(dppf)Cl₂ to account for potential catalyst deactivation.

-

-

Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine.

-

Mechanistic Insight: The brine wash effectively removes inorganic salts and partitions the 1,4-dioxane into the aqueous layer. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

-

References

-

ChemBuyersGuide / ChemScene. "2-BROMO-3-METHOXYBENZAMIDE CAS:1261571-70-3". Chemical Properties and Sourcing. URL: [Link]

Sources

- 1. 2-broMo-3-MethoxybenzaMide CAS#: 1261571-70-3 [m.chemicalbook.com]

- 2. 88377-29-1 | 2-Bromo-3-methoxybenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 2386272-35-9|4-Bromo-3-(difluoromethoxy)benzamide|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-Methoxybenzamide | 5813-86-5 [chemicalbook.com]

2-Bromo-3-methoxybenzamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methoxybenzamide, a valuable building block in synthetic organic chemistry and medicinal chemistry. This document, intended for researchers, scientists, and professionals in drug development, will cover the compound's chemical identity, a detailed synthesis protocol, characterization methods, and potential applications, with a focus on its relevance in contemporary research.

Chemical Identity and Properties

2-Bromo-3-methoxybenzamide is a substituted aromatic amide. Its structure features a benzene ring functionalized with a bromine atom, a methoxy group, and a carboxamide group. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 1261571-70-3 | N/A |

| Molecular Formula | C₈H₈BrNO₂ | N/A |

| Molecular Weight | 228.97 g/mol | N/A |

| IUPAC Name | 2-Bromo-3-methoxybenzamide | N/A |

| Canonical SMILES | COC1=CC=CC(=C1Br)C(=O)N | N/A |

| Physical Form | Solid (predicted) | N/A |

Synthesis of 2-Bromo-3-methoxybenzamide

The synthesis of 2-Bromo-3-methoxybenzamide can be efficiently achieved through a two-step process starting from the commercially available 3-methoxybenzoic acid (m-anisic acid). The first step involves the regioselective bromination of the aromatic ring, followed by the conversion of the resulting carboxylic acid to the primary amide.

Step 1: Synthesis of 2-Bromo-3-methoxybenzoic Acid

The key to this synthesis is the ortho-bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-directing group. The position para to the methoxy group is already substituted by the carboxylic acid group, and the position ortho to the methoxy and meta to the carboxylic acid is sterically hindered. Therefore, bromination is expected to occur at the position ortho to the methoxy group and meta to the carboxylic acid.

Experimental Protocol: Bromination of 3-methoxybenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

-

Addition of Bromine: To this solution, add bromine (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid precipitate of 2-Bromo-3-methoxybenzoic acid is collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-Bromo-3-methoxybenzoic acid.

Step 2: Amidation of 2-Bromo-3-methoxybenzoic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method is the activation of the carboxylic acid by converting it to an acyl chloride, which then readily reacts with ammonia to form the amide.[1]

Experimental Protocol: Synthesis of 2-Bromo-3-methoxybenzamide

-

Formation of Acyl Chloride: In a fume hood, suspend 2-Bromo-3-methoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture until the solid dissolves and gas evolution ceases, indicating the formation of 2-bromo-3-methoxybenzoyl chloride.

-

Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous, inert solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.[2]

-

Work-up: A white precipitate of 2-Bromo-3-methoxybenzamide will form. Collect the solid by vacuum filtration and wash with cold water to remove any ammonium chloride byproduct.

-

Purification: The crude benzamide can be further purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to afford the final product.[3]

Caption: Analytical workflow for 2-Bromo-3-methoxybenzamide.

Potential Applications in Research and Drug Discovery

While specific applications for 2-Bromo-3-methoxybenzamide are not extensively documented, its structural motifs are present in molecules with significant biological activity. Benzamide derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological properties.

A notable area of interest is the role of 2-methoxybenzamide derivatives as inhibitors of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development and progression of various cancers. The 2-methoxybenzamide scaffold has been identified as a key component in a novel series of Hh signaling pathway antagonists. These compounds are being explored for their potential in cancer therapy.

The presence of the bromo and methoxy substituents on the benzamide core of 2-Bromo-3-methoxybenzamide provides chemical handles for further synthetic modifications. This allows for the generation of diverse chemical libraries for screening against various biological targets, making it a valuable starting material for drug discovery programs.

Safety and Handling

Conclusion

2-Bromo-3-methoxybenzamide is a synthetically accessible and versatile chemical building block. The straightforward synthesis from readily available starting materials, combined with the potential for further chemical modification, makes it an attractive compound for researchers in organic synthesis and medicinal chemistry. Its structural similarity to biologically active molecules, particularly inhibitors of the Hedgehog signaling pathway, highlights its potential as a valuable intermediate in the development of novel therapeutic agents.

References

- Brainly. (2024, April 15). How would you perform the conversion from benzoic acid to benzamide?

- Mizrahi, V., Koch, K. R., & Modro, T. A. (Year). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals.

- BenchChem. (2025). Dealing with byproduct formation in benzamide synthesis.

- Allen. (n.d.). Conversion of Benzoic acid into benzamide and vice versa.

- Vedantu. (n.d.). How is benzamide obtained from benzoic acid class 12 chemistry CBSE.

- Ahmadi, S., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.

- Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Deriv

- The Royal Society of Chemistry. (n.d.).

- Fisher Scientific. (2025, December 26).

- Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. (2020). AVESİS.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 2-Bromo-4-methoxybenzoate.

- 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety D

- CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.

- 3M. (2023, May 25).

- Merck Millipore. (2024, July 2).

- Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing M

- ECHEMI. (n.d.). 2-Bromo-3-hydroxybenzaldehyde SDS, 196081-71-7 Safety Data Sheets.

- Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. (2022, May 13). ACS Omega.

Sources

Synthesis of 2-Bromo-3-methoxybenzamide: Overcoming Steric Hindrance in Ortho-Halogenated Amidation

Document Type: Technical Whitepaper & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

Benzamide derivatives are highly privileged pharmacophores in modern drug discovery, frequently serving as critical structural motifs in hemoglobin modulators[1] and highly potent monoacylglycerol lipase (MAGL) inhibitors[2]. However, the synthesis of 2-bromo-3-methoxybenzamide from its corresponding carboxylic acid presents a distinct synthetic challenge driven by steric and electronic factors.

The Causality of Experimental Design: The ortho-bromo substituent imposes severe steric hindrance around the carboxylate carbon, effectively shielding it from nucleophilic attack. When standard peptide coupling agents (e.g., EDCI, HATU, or DCC) are employed, they form bulky active esters or mixed anhydrides. These bulky intermediates struggle to accommodate the incoming ammonia nucleophile due to the spatial blockade created by the large bromine atom.

To overcome this, the most robust and scalable methodology relies on the conversion of the carboxylic acid to an acid chloride using thionyl chloride (

Pathway Visualization

The following workflow illustrates the two-step activation and amidation sequence, highlighting the transition from the sterically hindered acid to the highly reactive intermediate.

Figure 1: Two-step amidation workflow via acid chloride activation.

Quantitative Data: Method Comparison

To justify the selection of the acid chloride route, the table below summarizes the expected quantitative outcomes when applying various amidation strategies to ortho-halogenated benzoic acids.

Table 1: Optimization of Amidation Conditions for Sterically Hindered Benzoic Acids

| Activation Method | Reagents | Solvent | Temp | Expected Yield (%) | Purity (%) |

| Acid Chloride | Toluene / DCM | 80 °C / 0 °C | 85 – 95 | > 98 | |

| Mixed Anhydride | Isobutyl chloroformate, | THF | -15 °C to RT | 40 – 50 | ~ 85 |

| Carbodiimide | EDCI, HOBt, | DMF | RT | 30 – 45 | ~ 80 |

| Uronium Salt | HATU, | DMF | RT | 60 – 70 | ~ 90 |

Step-by-Step Experimental Protocol

As a self-validating system, this protocol incorporates In-Process Controls (IPCs) to ensure each chemical transformation is verified before proceeding to the next step, preventing the propagation of failed intermediates.

Step 1: Synthesis of 2-Bromo-3-methoxybenzoyl chloride

-

Setup: Equip a dry 500-mL 3-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

-

Charge: Add 2-bromo-3-methoxybenzoic acid (1.0 equiv) and suspend it in anhydrous toluene (approx. 10 volumes)[1].

-

Activation: Add thionyl chloride (

, 3.0 to 10.0 equiv) dropwise at room temperature[1]. Introduce a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 equiv) to initiate the Vilsmeier-Haack type catalytic cycle. -

Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir for 3 to 12 hours[1].

-

Self-Validation (IPC 1): Monitor the reaction via gas evolution. The cessation of

and -

Isolation: Concentrate the mixture under reduced pressure to remove toluene and excess volatile

, yielding the crude acid chloride as an oil or semi-solid.

Step 2: Amidation to 2-Bromo-3-methoxybenzamide

-

Preparation: Dissolve the crude 2-bromo-3-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes) and cool the solution to 0 °C using an ice bath.

-

Nucleophilic Attack: Slowly add a 28% aqueous ammonia solution (excess, >5.0 equiv) dropwise. The reaction is highly exothermic; dropwise addition controls the temperature and prevents the degradation of the acid chloride[5].

-

Maturation: Allow the reaction mixture to naturally warm to room temperature and stir for an additional 3 to 4 hours[5].

-

Self-Validation (IPC 2): Perform Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexanes (1:1). The acid chloride (visualized as the methyl ester if quenched in MeOH) should be completely consumed, replaced by a highly polar, UV-active spot corresponding to the amide.

-

Workup: Dilute the mixture with distilled water and extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under vacuum. -

Purification: If necessary, recrystallize the crude solid from hot ethyl acetate/hexanes to afford the pure 2-bromo-3-methoxybenzamide.

Self-Validating Quality Control (QC) Metrics

To guarantee the trustworthiness of the final synthesized batch, the product must be validated against the following analytical specifications.

Table 2: Quality Control (QC) Analytical Metrics

| Analytical Method | Expected Result / Specification | Purpose |

| Structural confirmation & absence of starting material. | ||

| LC-MS (ESI+) | Mass verification & confirmation of the bromine isotope ratio. | |

| HPLC (UV 254 nm) | > 98% Area Under Curve (AUC) | Assessment of final chemical purity. |

| Physical State | Solid powder | Macroscopic purity evaluation. |

Conclusion

The synthesis of 2-bromo-3-methoxybenzamide requires careful navigation of the steric bulk provided by the ortho-bromo substitution. By utilizing thionyl chloride to form a highly reactive, low-steric-profile acid chloride intermediate, chemists can bypass the limitations of standard coupling agents. The self-validating protocols and IPCs outlined in this guide ensure a high-yielding, reproducible, and scalable process suitable for advanced drug development campaigns.

References

The following sources were utilized to ground the mechanistic rationale and experimental parameters described in this whitepaper:

-

[3] One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Source: rsc.org | 3

-

[2] Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor | Source: unipi.it | 2

-

[1] WO2020072377A1 - Modulators of hemoglobin for the treatment of sickle cell disease | Source: google.com (Patents) | 1

-

[4] Scholars Research Library - Der Pharma Chemica (Thionyl chloride activation) | Source: derpharmachemica.com | 4

-

[5] WO2009055077A1 - Tropane compounds (Aqueous Ammonia Amidation) | Source: google.com (Patents) | 5

Sources

- 1. WO2020072377A1 - Modulators of hemoglobin for the treatment of sickle cell disease - Google Patents [patents.google.com]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. WO2009055077A1 - Tropane compounds - Google Patents [patents.google.com]

Spectroscopic Elucidation of 2-Bromo-3-methoxybenzamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques for the structural characterization of 2-Bromo-3-methoxybenzamide. Aimed at researchers, scientists, and professionals in drug development, this document details the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing theoretical principles with data from analogous compounds, this guide serves as a practical resource for the analysis, confirmation of identity, and purity assessment of 2-Bromo-3-methoxybenzamide and related substituted benzamides.

Introduction

2-Bromo-3-methoxybenzamide is a substituted aromatic amide, a class of compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of the bromo, methoxy, and benzamide functionalities on the benzene ring dictates the molecule's chemical and biological properties. Therefore, unambiguous structural confirmation is a critical step in any research and development workflow involving this compound.

Spectroscopic methods offer a powerful, non-destructive means to elucidate molecular structures. This guide outlines the standard analytical workflow for 2-Bromo-3-methoxybenzamide, providing detailed experimental protocols and an in-depth analysis of the expected spectroscopic data.

Analytical Workflow: A Multi-technique Approach

The structural characterization of a novel or synthesized compound like 2-Bromo-3-methoxybenzamide necessitates a multi-pronged analytical approach. Relying on a single technique can lead to ambiguity. By combining NMR, IR, and MS, we can obtain orthogonal data that, when taken together, provide a comprehensive and validated structural picture.

Caption: The general workflow for NMR analysis.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded. |

| ~ 7.3 - 7.5 | Triplet | 1H | Ar-H | Aromatic proton meta to both the bromo and carbonyl groups. |

| ~ 7.0 - 7.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the bromo group and meta to the carbonyl group. |

| ~ 6.0 - 7.0 (broad) | Singlet | 2H | -CONH₂ | Amide protons, often broad and may exchange with D₂O. |

| ~ 3.9 | Singlet | 3H | -OCH₃ | Methoxy protons, singlet as there are no adjacent protons. |

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C=O | Carbonyl carbon of the amide. |

| ~ 155 | Ar-C-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 135 | Ar-C-CONH₂ | Aromatic carbon attached to the amide group. |

| ~ 130 | Ar-CH | Aromatic CH carbon. |

| ~ 125 | Ar-CH | Aromatic CH carbon. |

| ~ 118 | Ar-C-Br | Aromatic carbon attached to the bromine, deshielded by the halogen. |

| ~ 115 | Ar-CH | Aromatic CH carbon. |

| ~ 56 | -OCH₃ | Methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: The workflow for obtaining an IR spectrum using an ATR accessory.

Predicted IR Data and Interpretation

The IR spectrum of 2-Bromo-3-methoxybenzamide will show characteristic absorptions for the amide and aromatic functionalities. [1]

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400 - 3100 (two bands) | N-H stretch | Primary Amide (-CONH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| ~ 1660 | C=O stretch (Amide I) | Amide |

| ~ 1600 | N-H bend (Amide II) | Amide |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| ~ 1250 | C-O stretch | Aryl-alkyl ether |

| ~ 1050 | C-N stretch | Amide |

| Below 800 | C-Br stretch | Aryl bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS

Sample Preparation:

-

Direct Infusion: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

GC-MS Analysis: Prepare a more concentrated solution (e.g., 1 mg/mL) in a solvent compatible with the GC column (e.g., dichloromethane, ethyl acetate).

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 50-300

Caption: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Interpretation

The mass spectrum will show the molecular ion peak and various fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

| Predicted m/z | Ion | Notes |

| 231/233 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 216/218 | [M - NH₂]⁺ | Loss of the amino group. |

| 183/185 | [M - CONH₂]⁺ | Loss of the carboxamide group. |

| 152 | [M - Br]⁺ | Loss of a bromine radical. |

| 134 | [M - Br - H₂O]⁺ | Loss of bromine and water (from amide). |

| 106 | [M - Br - CONH₂]⁺ | Loss of bromine and the carboxamide group. |

| 77 | [C₆H₅]⁺ | Phenyl fragment. |

The presence of the M and M+2 peaks with nearly equal intensity is a strong indicator of a monobrominated compound.

Summary of Spectroscopic Data

| Technique | Key Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm, a singlet for the methoxy group around 3.9 ppm, and a broad singlet for the amide protons. |

| ¹³C NMR | Carbonyl carbon around 168 ppm, aromatic carbons between 115-155 ppm, and a methoxy carbon around 56 ppm. |

| IR | N-H stretches (3400-3100 cm⁻¹), a strong C=O stretch (~1660 cm⁻¹), and aromatic C=C stretches. |

| MS (EI) | Molecular ion peaks at m/z 231/233 with a ~1:1 intensity ratio. |

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and reliable means for the structural elucidation of 2-Bromo-3-methoxybenzamide. This guide offers a framework for researchers to acquire, interpret, and validate the spectroscopic data for this compound. The predicted data, based on established principles and comparison with related structures, serves as a benchmark for the analysis of experimentally obtained spectra.

References

- BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide. BenchChem Technical Support.

-

ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-3-methoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). 2-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

2-Bromo-3-methoxybenzamide solubility in different organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-3-methoxybenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. It is a key determinant in purification, crystallization, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3-methoxybenzamide, a compound of interest in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile. We delve into the theoretical principles governing solubility, present a robust methodology for experimental determination, and offer guidance on data interpretation and safety considerations.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability.[1] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulating effective and stable dosage forms.[2] Conversely, a well-understood solubility profile in a range of solvents empowers chemists and formulation scientists to:

-

Optimize Reaction Conditions: For synthetic chemists, selecting an appropriate solvent in which reactants are sufficiently soluble is fundamental to achieving desired reaction kinetics and yields.

-

Develop Efficient Purification Strategies: Crystallization, a common method for purifying APIs, is critically dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Enable Formulation of Diverse Dosage Forms: From liquid formulations for oral or parenteral administration to the development of amorphous solid dispersions, a thorough understanding of a compound's solubility is indispensable.

-

Facilitate Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy, used for quantification and purity assessment, require the analyte to be dissolved in a suitable solvent.[1][3]

This guide focuses on 2-Bromo-3-methoxybenzamide, providing the necessary tools for researchers to explore its solubility and leverage this knowledge in their research and development endeavors.

Physicochemical Properties of 2-Bromo-3-methoxybenzamide

A foundational understanding of the physicochemical properties of 2-Bromo-3-methoxybenzamide is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C8H8BrNO2 | [4] |

| Molecular Weight | 228.97 g/mol | [4] |

| Appearance | Expected to be a solid | [5] |

| CAS Number | 1261571-70-3 | [4] |

The structure of 2-Bromo-3-methoxybenzamide, featuring a benzamide core with bromo and methoxy substituents, suggests a molecule with moderate polarity. The presence of the amide group allows for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). The bromine atom and the methoxy group contribute to the overall polarity and molecular weight of the compound.

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept for predicting the solubility of a compound in various solvents.[6] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Based on the structure of 2-Bromo-3-methoxybenzamide, we can anticipate the following solubility trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. Due to the amide group, 2-Bromo-3-methoxybenzamide is expected to have some solubility in polar protic solvents. However, the presence of the relatively nonpolar benzene ring may limit high solubility in water.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents are polar but do not have acidic protons for hydrogen bonding donation. They are generally excellent solvents for a wide range of organic compounds. It is anticipated that 2-Bromo-3-methoxybenzamide will exhibit good solubility in these solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents are characterized by low polarity and interact primarily through van der Waals forces. The presence of polar functional groups in 2-Bromo-3-methoxybenzamide suggests that it will likely have limited solubility in nonpolar solvents.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[6] This technique involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound is then quantified.

Materials and Equipment

-

2-Bromo-3-methoxybenzamide (solid)

-

A selection of organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Toluene, Hexane, DMSO, DMF)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Bromo-3-methoxybenzamide to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[6] Visual inspection should confirm the presence of undissolved solid.

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the saturated solution from the undissolved solid. This is a critical step to avoid overestimation of solubility.

-

Centrifuge the vials at a high speed to pellet the solid material.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[6]

-

-

Quantification of Solute:

-

The concentration of 2-Bromo-3-methoxybenzamide in the clear filtrate is determined using a suitable analytical method, typically HPLC-UV.[2][3]

-

Calibration Curve: Prepare a series of standard solutions of 2-Bromo-3-methoxybenzamide of known concentrations in the same solvent. Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample by HPLC-UV.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Then, calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| DMSO | 25 | ||

| DMF | 25 |

Safety and Handling

When working with 2-Bromo-3-methoxybenzamide and organic solvents, it is imperative to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.

-

Handling of 2-Bromo-3-methoxybenzamide: While specific toxicity data for this compound is limited, related brominated aromatic compounds may cause skin, eye, and respiratory irritation.[5][7] Avoid inhalation of dust and direct contact with skin and eyes.

-

Solvent Safety: Be aware of the specific hazards associated with each organic solvent being used. Many are flammable and may have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

The logical flow for safety and handling is as follows:

Caption: A logical flow for ensuring safety during solubility experiments.

Conclusion

While readily available quantitative solubility data for 2-Bromo-3-methoxybenzamide is scarce, this guide provides the theoretical framework and a detailed, robust experimental protocol for its determination. By following the principles of "like dissolves like" and employing the shake-flask method with HPLC-UV quantification, researchers can generate high-quality, reliable solubility data. This information is invaluable for the rational design of synthetic routes, purification schemes, and formulation strategies, ultimately accelerating the research and development process.

References

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Thoreauchem. 2-BroMo-3-MethoxybenzaMide-1261571-70-3.

- Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method.

- MilliporeSigma. (n.d.). 3-Bromo-2-methoxybenzamide | 791136-88-4.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- PubChem. 2-Bromo-3-methylbenzamide | C8H8BrNO | CID 21779708.

- S. L. Morris, et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Unknown. (2025, September 17). SAFETY DATA SHEET.

- Scribd. Experiment 1. Solubility of Organic Compounds | PDF.

- Sigma-Aldrich. 3-Bromo-2-methoxybenzamide | 791136-88-4.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?

- ChemicalBook. (2025, July 26). 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety Data Sheet.

- Fisher Scientific. SAFETY DATA SHEET.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. 2-BroMo-3-MethoxybenzaMide-1261571-70-3 - Thoreauchem [thoreauchem.com]

- 5. 3-Bromo-2-methoxybenzamide | 791136-88-4 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Purity and Characterization of 2-Bromo-3-methoxybenzamide

Introduction: The Role of 2-Bromo-3-methoxybenzamide in Modern Synthesis

2-Bromo-3-methoxybenzamide is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its utility lies in its role as a versatile intermediate, providing a scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The precise arrangement of the bromo, methoxy, and benzamide functionalities offers multiple reaction sites for further chemical modification.

In any synthetic pathway, particularly those governed by the stringent regulations of pharmaceutical development, the quality of the starting materials and intermediates is paramount.[1] The purity and well-defined characterization of 2-Bromo-3-methoxybenzamide directly impact the yield, impurity profile, and ultimate safety and efficacy of the final drug product. This guide provides a comprehensive overview of the essential methodologies for purifying this intermediate and rigorously confirming its identity, purity, and structural integrity. The protocols and analytical strategies discussed herein are designed to establish a self-validating system of quality control, ensuring batch-to-batch consistency and regulatory compliance.[2]

Physicochemical Properties

A foundational understanding begins with the key physical and chemical properties of the molecule. These data are critical for handling, storage, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [3] |

| Molecular Weight | 230.06 g/mol | [3] |

| CAS Number | 791136-88-4 | [3] |

| Appearance | Typically a solid | [3] |

| InChI Key | OTBLXJXQCXWEFG-UHFFFAOYSA-N | [3] |

Purification Methodologies: From Crude Product to High-Purity Intermediate

The synthesis of 2-Bromo-3-methoxybenzamide, often involving the bromination of 3-methoxybenzamide, can yield a crude product containing unreacted starting materials, regioisomers, and other process-related impurities.[4][5] Achieving the high purity (typically ≥99%) required for pharmaceutical applications necessitates robust purification techniques.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a powerful and cost-effective method for purifying crystalline solids on a large scale.[6] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[7]

Causality Behind Solvent Selection: The ideal solvent will dissolve 2-Bromo-3-methoxybenzamide sparingly at room temperature but completely at an elevated temperature. Conversely, impurities should either be highly soluble at room temperature (to remain in the mother liquor) or insoluble at high temperatures (to be removed by hot filtration). A common starting point for benzamide derivatives is an alcohol/water system (e.g., ethanol/water) or an ester/alkane system (e.g., ethyl acetate/hexane).[8][9]

Experimental Protocol: Recrystallization from Ethanol/Water

-

Dissolution: Place the crude 2-Bromo-3-methoxybenzamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol, with stirring, until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Slowly add warm water dropwise to the hot ethanol solution until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and clarify the solution.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.[10]

Silica Gel Chromatography: For High-Resolution Separation

When impurities have similar solubility profiles to the target compound, column chromatography provides superior separation based on differential adsorption to a stationary phase.[9]

Causality Behind Method Design: Silica gel, a polar stationary phase, is used. A mobile phase (eluent) of lower polarity is chosen to allow the compounds to adsorb. By gradually increasing the polarity of the eluent, the compounds will desorb and travel down the column at different rates. Less polar compounds elute first, followed by more polar ones. The separation is monitored by Thin Layer Chromatography (TLC) to identify fractions containing the pure product.[9]

Experimental Protocol: Flash Column Chromatography

-

Column Packing: Prepare a glass column with a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

-

Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

-

Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the desired compound.

-

Fraction Collection & Analysis: Collect the eluent in fractions and analyze each fraction by TLC.

-

Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 2-Bromo-3-methoxybenzamide.[11]

Structural Elucidation and Characterization

Once purified, a suite of analytical techniques must be employed to unequivocally confirm the structure and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environment of ¹H and ¹³C nuclei.

-

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Amide Protons (-CONH₂): Two broad singlets are expected, typically in the range of δ 5.5-8.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential for restricted rotation.

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear in the δ 6.8-7.8 ppm region. Their specific chemical shifts and coupling patterns (doublets, triplets) are dictated by the electronic effects of the bromo, methoxy, and amide substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.8-4.0 ppm.[12]

-

-

¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms and their hybridization state.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected in the δ 165-170 ppm region.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 110-160 ppm range. The carbon attached to the bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the methoxy group (C-O) will be shifted significantly downfield.

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.[13]

-

Table of Representative NMR Data

| Group | ¹H Chemical Shift (δ, ppm) (Expected) | ¹³C Chemical Shift (δ, ppm) (Expected) |

| -CONH₂ | ~5.5 - 8.5 (2H, two broad s) | ~167 |

| Ar-H | ~6.8 - 7.8 (3H, m) | ~110 - 160 (6C) |

| -OCH₃ | ~3.9 (3H, s) | ~56 |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.

Key Diagnostic Features:

-

Molecular Ion Peak (M⁺): The most critical feature for a bromo-compound is the presence of two peaks of nearly equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[14][15] For 2-Bromo-3-methoxybenzamide (C₈H₈BrNO₂), these will appear at m/z 229 and 231.

-

Major Fragmentation Pathways: Electron Ionization (EI) will cause the molecule to fragment in predictable ways.

-

Loss of Bromine: A significant fragment corresponding to [M-Br]⁺ at m/z 150.

-

Loss of Amide Radical: A fragment corresponding to the loss of ·CONH₂ resulting in a peak at [M-44]⁺.

-

Acylium Ion Formation: Cleavage of the bond between the aromatic ring and the carbonyl group can produce a bromo-methoxybenzoyl cation.

-

Caption: Key fragmentation pathways for 2-Bromo-3-methoxybenzamide in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation.

Expected Characteristic Absorptions:

-

N-H Stretch (Amide): Two bands (symmetric and asymmetric) in the region of 3100-3400 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methoxy C-H stretch appears just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).[16]

-

C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.[17]

-

N-H Bend (Amide II band): An absorption around 1620-1650 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong absorption in the 1200-1275 cm⁻¹ region.

Table of Representative IR Data

| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch | 1650 - 1680 | Strong |

| C-O Stretch | 1200 - 1275 | Strong |

Chromatographic Purity Assessment

While spectroscopic methods confirm identity, chromatographic techniques are essential for quantifying purity and detecting trace impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity determination in the pharmaceutical industry. A validated reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) can separate the main compound from its impurities. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.[18]

-

Gas Chromatography (GC): For volatile impurities, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be highly effective.[8]

Quality Control Workflow and Reference Standards

A robust quality control (QC) strategy is essential for ensuring that every batch of 2-Bromo-3-methoxybenzamide meets the required specifications for use in drug development.[19][20] This involves establishing clear acceptance criteria for purity, identity, and impurity levels.

Sources

- 1. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. 3-Bromo-2-methoxybenzamide | 791136-88-4 [sigmaaldrich.com]

- 4. DSpace [cora.ucc.ie]

- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. 3-Methoxybenzamide(5813-86-5) 13C NMR [m.chemicalbook.com]

- 14. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. portonpharmatech.com [portonpharmatech.com]

- 19. omicsonline.org [omicsonline.org]

- 20. ujpronline.com [ujpronline.com]

2-Bromo-3-methoxybenzamide: A Versatile Pharmacophore Building Block in Modern Medicinal Chemistry and Drug Discovery

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, 2-Bromo-3-methoxybenzamide (CAS: 1261571-70-3) has emerged as a highly strategic building block. This in-depth technical guide explores the structural logic, primary research applications, and validated synthetic workflows associated with this compound. By analyzing its unique steric and electronic properties, this whitepaper provides drug development professionals with actionable methodologies to leverage this scaffold in the synthesis of advanced therapeutics, particularly in the realm of ion channel blockers and kinase inhibitors.

Structural Logic and Pharmacophore Analysis

As a Senior Application Scientist, it is critical to understand why a specific substitution pattern is chosen before deploying it in a synthetic pipeline. The utility of 2-Bromo-3-methoxybenzamide is dictated by the synergistic relationship of its three functional groups:

-

The C2-Bromine (The Synthetic Handle): Bromine serves as an ideal leaving group for Palladium(0)-catalyzed oxidative addition. Its presence at the ortho-position relative to the benzamide allows for the construction of highly substituted biaryl systems or arylamines via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings 1[1].

-

The C3-Methoxy Group (The Conformational Lock): While acting as a hydrogen-bond acceptor, the primary role of the methoxy group is steric. Following a cross-coupling event at C2, the steric bulk of the methoxy group forces the newly formed biaryl axis into a restricted dihedral angle. This conformational locking is a proven strategy to reduce entropic penalties upon target binding.

-

The C1-Benzamide (The Target Anchor): The primary amide acts as a bidentate hydrogen-bond donor/acceptor. In kinase inhibitor design, this moiety frequently anchors the molecule to the ATP-binding pocket's hinge region. Alternatively, it serves as a synthetic precursor for cyclization into quinazolines or pyrimidines.

Primary Research Application: Kv1.5 Channel Inhibitors

One of the most prominent applications of functionalized benzamides is in the development of treatments for atrial fibrillation (AF). AF is heavily dependent on the ultra-rapid delayed rectifier potassium current (

Research has demonstrated that phenethylaminoheterocycles and related quinazoline derivatives synthesized from substituted benzamides act as highly potent, selective Kv1.5 inhibitors 2[2]. By utilizing 2-Bromo-3-methoxybenzamide, chemists can rapidly generate libraries of these heterocycles to optimize the pharmacokinetic profile and selectivity against off-target channels like hERG.

Fig 1: Mechanism of action for Kv1.5 inhibitors in the suppression of atrial fibrillation.

Synthetic Workflows & Cross-Coupling Methodologies

Transforming 2-Bromo-3-methoxybenzamide into a bioactive scaffold requires overcoming the steric hindrance imposed by the adjacent methoxy and benzamide groups.

Experimental Workflow Logic

The standard approach involves a Palladium-catalyzed cross-coupling followed by amide derivatization. Recent advances in DNA-encoded chemical libraries have also utilized PEPPSI-type catalysts to achieve challenging C-N couplings with highly substituted bromobenzamides 3[3].

Fig 2: Synthetic workflow from 2-Bromo-3-methoxybenzamide to active pharmaceutical ingredients.

Quantitative Data: Catalyst Optimization

To achieve high yields, the choice of the catalytic system is paramount. The table below summarizes the causality and performance of various systems when applied to ortho-substituted bromobenzamides.

| Catalyst System | Ligand Type | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |

| Pd(dppf)Cl₂ | Bidentate Phosphine | K₂CO₃ | Dioxane/H₂O | 90 | 85 | Large bite angle (99°) accelerates the reductive elimination of sterically hindered biaryls. |

| Pd(PPh₃)₄ | Monodentate Phosphine | Na₂CO₃ | Toluene/EtOH | 100 | 62 | Prone to competitive protodeboronation due to slower oxidative addition at the crowded C2 site. |

| Pd-PEPPSI-IPr | N-Heterocyclic Carbene | Cs₂CO₃ | DMA | 80 | 78 | High stability and strong σ-donation facilitates coupling of deactivated bromides 3[3]. |

| Pd₂(dba)₃ / XPhos | Bulky Biaryl Phosphine | K₃PO₄ | THF/H₂O | 80 | 91 | XPhos prevents Pd black precipitation and specifically accommodates ortho-substituents during transmetalation. |

Self-Validating Protocol: Suzuki-Miyaura Biaryl Assembly

The following protocol provides a robust, self-validating methodology for the C-C coupling of 2-Bromo-3-methoxybenzamide.

Step 1: Preparation & Degassing Combine 2-Bromo-3-methoxybenzamide (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol) in a Schlenk flask. Causality: A 0.2 mmol excess of boronic acid is strictly required to compensate for competitive protodeboronation, a common side reaction for electron-rich boronic acids.

Step 2: Solvent Addition

Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Sparge the mixture with Argon for 15 minutes.

Causality: The biphasic solvent is non-negotiable. Water dissolves the inorganic K₂CO₃, generating hydroxide ions that attack the boronic acid to form the reactive hydroxyboronate intermediate

Step 3: Catalyst Introduction Add Pd(dppf)Cl₂ (0.05 mmol) under a positive flow of Argon. Causality: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand sterically forces the intermediate into a cis-conformation that drastically accelerates the final reductive elimination step—a critical requirement for ortho-substituted substrates.

Step 4: Reaction Execution Heat the mixture to 90 °C for 12 hours. Causality: Elevated thermal energy is necessary to overcome the high steric barrier imposed by the C3-methoxy group during the transmetalation phase.

Step 5: Self-Validation & Workup

Quench the reaction with water and extract with EtOAc.

Validation System: The protocol is self-validating if thin-layer chromatography (TLC) shows the complete disappearance of the UV-active starting material (typically

References

- Design, synthesis and evaluation of phenethylaminoheterocycles as K(v)1.

- A Comparative Guide: Suzuki vs.

- C–N Coupling of DNA-Conjugated (Hetero)

Sources

2-Bromo-3-methoxybenzamide: A Strategic "Ortho-Halo" Scaffold for Polycyclic Heterocycles

[1]

Executive Summary

2-Bromo-3-methoxybenzamide represents a highly functionalized, trisubstituted benzene scaffold (1,2,3-substitution pattern) that serves as a critical linchpin in the synthesis of fused nitrogen heterocycles.[1] Unlike simple benzamides, the presence of the ortho-bromine atom (C2) relative to the amide (C1) and the meta-methoxy group (C3) creates a unique "push-pull" electronic environment.

This scaffold is primarily utilized for:

-

Isoquinolin-1-one Synthesis : Via metal-catalyzed [4+2] annulation with alkynes.

-

PARP Inhibition : As a structural analog to the classic 3-methoxybenzamide probe, with the bromine serving as a handle for hydrophobic pocket optimization.

-

Late-Stage Diversification : The C3-methoxy group acts as a masked phenol, allowing for solubility tuning after the core heterocycle is constructed.[1]

Chemical Profile & Structural Logic

| Property | Specification |

| IUPAC Name | 2-Bromo-3-methoxybenzamide |

| CAS Registry | 1261571-70-3 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Key Functionality | C1-Amide : Directing group (DG) for C-H activation; H-bond donor/acceptor.C2-Bromine : Oxidative addition site; handle for Suzuki/Buchwald coupling.C3-Methoxy : Electron-donating group (EDG); increases nucleophilicity of the ring; masked phenol.[1] |

Structural Significance

The 1,2,3-substitution pattern is sterically crowded but synthetically potent.[1] The C2-Bromine is "sandwiched" between the amide and the methoxy group.[1]

-

The "Ortho-Lock" Effect : The C2-Br forces the C1-amide out of planarity, which can be relieved upon cyclization to planar heterocycles (e.g., isoquinolinones), providing a thermodynamic driving force for annulation reactions.[1]

-

Electronic Synergies : The C3-methoxy group donates electron density into the ring, facilitating oxidative addition at the C2-Br bond during Palladium or Rhodium-catalyzed cycles.

Medicinal Chemistry Applications

A. Synthesis of Isoquinolin-1-ones (Kinase & PARP Scaffolds)

The most high-value application of this scaffold is the synthesis of 5-methoxyisoquinolin-1(2H)-ones .[1] These fused bicycles are pharmacophores in inhibitors of PARP , CDK , and Rock kinases.[1]

Mechanism : The reaction typically proceeds via a Pd(II) or Rh(III)-catalyzed annulation with internal alkynes.[1] The amide acts as a directing group, while the C-Br bond undergoes oxidative addition (or assists in C-H activation if the Br is removed first, though retention of Br for coupling is rare in this specific pathway; usually, Br is the coupling partner).

-

Reaction Type : [3+2] or [4+2] Annulation.

-

Partners : Internal alkynes (e.g., diphenylacetylene) or terminal alkynes.

-

Outcome : The C1-Amide nitrogen and the C2-Carbon form bonds with the alkyne carbons, extruding HBr (or equivalent).[1]

B. PARP Inhibition (Poly(ADP-ribose) Polymerase)

3-Methoxybenzamide is a historic reference inhibitor for PARP-1.[1] The introduction of the 2-bromo substituent allows for:

-

Halogen Bonding : The bromine can engage in halogen bonding with carbonyl backbone residues in the PARP active site.

-

Selectivity : The steric bulk at C2 prevents binding to off-target enzymes that tolerate the smaller 3-methoxybenzamide but cannot accommodate the trisubstituted ring.

C. Precursor to Quinazolin-4-ones

Reaction with nitriles or formamide derivatives converts the scaffold into 5-methoxyquinazolin-4(3H)-ones , a core structure found in EGFR inhibitors.[1]

Experimental Protocols

Protocol 1: Pd-Catalyzed Annulation to 5-Methoxyisoquinolin-1-one

This protocol describes the condensation of the scaffold with an alkyne to form the fused bicycle.

Reagents:

-

2-Bromo-3-methoxybenzamide (1.0 equiv)

-

Diphenylacetylene (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Cu(OAc)₂ (2.0 equiv, oxidant)

-

Na₂CO₃ (2.0 equiv)

-

Solvent: DMF or PEG-400

Methodology:

-

Setup : Charge a sealed tube with 2-bromo-3-methoxybenzamide (1 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (11 mg), and base.

-

Solvation : Add anhydrous DMF (5 mL) under Argon atmosphere.

-

Reaction : Heat the mixture to 100°C for 12 hours. The reaction color typically shifts from green (Cu salt) to black (Pd precipitation) upon completion.

-

Workup : Cool to room temperature. Dilute with EtOAc (20 mL) and wash with NH₄Cl (sat. aq.) to remove Copper salts.

-

Purification : Flash column chromatography (Hexane/EtOAc gradient). The product, 3,4-diphenyl-5-methoxyisoquinolin-1(2H)-one , usually elutes as a white/off-white solid.[1]

Validation Point : Monitor the disappearance of the amide N-H stretch (3100-3300 cm⁻¹) and the appearance of the cyclic lactam via IR or NMR.

Visualizing the Scaffold's Utility

The following diagrams illustrate the central role of 2-Bromo-3-methoxybenzamide in accessing diverse chemical space.

Diagram 1: The Synthetic "Hub"

This diagram maps the transformation of the scaffold into three distinct drug classes.[1]

Caption: Divergent synthesis pathways from the 2-Bromo-3-methoxybenzamide core.

Diagram 2: Mechanism of Isoquinolinone Formation

A simplified view of the metal-catalyzed cycle utilizing the "Ortho-Halo" features.

Caption: Mechanistic logic of the Pd-catalyzed annulation utilizing the C2-Bromine.

References

-

Synthesis and PARP Activity of Benzamides : Title: Novel inhibitors of poly(ADP-ribose) synthetase. Source: Biochemical Journal (1980).[2] URL: [Link] (Establishes the 3-methoxybenzamide pharmacophore baseline).

-

Isoquinolinone Synthesis via Benzamides : Title: Cascade One-Pot Method To Synthesize Isoquinolin-1(2H)-ones with α-Bromo Ketones and Benzamides via Pd-catalyzed C-H Activation. Source: Journal of Organic Chemistry (2018). URL: [Link] (Details the metal-catalyzed annulation protocols).

-

Chemical Profile & CAS Verification : Title: 2-BroMo-3-MethoxybenzaMide Product Details. Source: ThoreauChem / PubChem Data. URL: [Link]

-

General Heterocycle Synthesis : Title: Heterocycles as versatile building blocks in different synthetic strategies. Source: Arkivoc (2006). URL: [Link]

The Pharmacophore of Control: A Technical Guide to Substituted Benzamide Derivatives

Executive Summary

Substituted benzamides represent a privileged scaffold in medicinal chemistry, characterized by their ability to modulate diverse biological targets ranging from G-protein coupled receptors (GPCRs) in the central nervous system to zinc-dependent histone deacetylases (HDACs) in the nucleus.[1][2][3] This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols of this class. It is designed for researchers requiring a deep understanding of why specific substitutions dictate biological outcomes—transitioning from the conformational locking required for antipsychotic activity to the zinc-chelating properties necessary for epigenetic regulation.

Chemical Architecture & SAR: The Ortho-Effect

The biological versatility of the benzamide moiety (

The Ortho-Methoxy "Lock"

In neuropharmacology (specifically D2/D3 antagonists like Sulpiride and Amisulpride ), the presence of an alkoxy group (usually methoxy) at the ortho position is critical.

-

Mechanism: The o-methoxy oxygen accepts a hydrogen bond from the amide nitrogen.

-

Causality: This intramolecular hydrogen bond creates a pseudo-six-membered ring, locking the molecule into a planar conformation. This planarity mimics the distance between the aromatic ring and the basic nitrogen found in endogenous dopamine, facilitating high-affinity binding to the D2 receptor [1].

The Zinc-Binding Motif (ZBG)

In oncology (e.g., Entinostat ), the benzamide acts as a Zinc-Binding Group (ZBG).

-

Mechanism: The amide carbonyl oxygen and the amino nitrogen chelate the

ion deep within the catalytic pocket of Class I HDACs. -

Selectivity: Unlike hydroxamic acids (pan-HDAC inhibitors), benzamides often show selectivity for HDAC 1, 2, and 3 due to their specific steric requirements for accessing the narrow catalytic tunnel [2].

SAR Visualization

The following diagram maps the functional impact of substitutions on the benzamide core.

Figure 1: Structure-Activity Relationship (SAR) map of substituted benzamides highlighting the functional role of positional substitutions.

Neuropharmacology: The Dopamine Axis

Substituted benzamides are a cornerstone in the treatment of schizophrenia and dysthymia. Unlike phenothiazines, they are highly selective for D2 and D3 receptors in the limbic system, reducing the risk of Extrapyramidal Symptoms (EPS).

Mechanism of Action

Compounds like Amisulpride function as antagonists. By blocking presynaptic D2/D3 autoreceptors at low doses, they increase dopaminergic transmission (treating negative symptoms). At high doses, they block postsynaptic receptors (treating positive symptoms).

| Compound | R1 (Ortho) | R2 (Meta) | R3 (Amine Side Chain) | Primary Indication |

| Sulpiride | -OCH3 | -SO2NH2 | Pyrrolidin-2-ylmethyl | Antipsychotic |

| Amisulpride | -OCH3 | -SO2Et | (1-ethylpyrrolidin-2-yl)methyl | Schizophrenia (Acute/Chronic) |

| Metoclopramide | -OCH3 | -Cl | Diethylaminoethyl | Antiemetic (D2/5-HT4) |

Epigenetic Modulation: HDAC Inhibition

Entinostat (MS-275) represents the benzamide class in oncology.[4] It selectively inhibits Class I HDACs, leading to the accumulation of acetylated histones.[5][6]

Mechanistic Pathway[3][4][5]

-

Entry: Entinostat enters the nucleus.

-

Chelation: The benzamide moiety binds

in the HDAC active site. -

Accumulation: Lysine residues on histones (H3, H4) remain hyperacetylated.

-

Reactivation: Chromatin relaxes (euchromatin), allowing transcription factors to bind to promoters of tumor suppressor genes like p21WAF1/CIP1.

-

Outcome: Cell cycle arrest (G1 phase) and apoptosis [3].

Figure 2: Mechanism of action for benzamide-based HDAC inhibitors leading to tumor suppression.

Experimental Protocols

Reliable synthesis and validation are paramount. The following protocols are standardized for research applications.

Protocol A: Synthesis of Substituted Benzamides (Amide Coupling)

This method uses acid chloride activation, preferred for its high yield and operational simplicity [4].

Reagents:

-

Substituted Benzoic Acid / Benzoyl Chloride[1]

-

Primary/Secondary Amine[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

-

Solvent: Dichloromethane (DCM, anhydrous)[1]

Workflow:

-

Activation: If starting with benzoic acid, convert to acid chloride using Thionyl Chloride (

) under reflux for 2 hours. Evaporate excess -

Coupling: Dissolve the amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0°C.

-

Addition: Add the benzoyl chloride (1.0 eq) dropwise to the amine solution.

-

Reaction: Stir at Room Temperature (RT) for 4-12 hours. Monitor via TLC (Ethyl Acetate:Hexane).

-

Workup: Wash with 1N HCl (to remove unreacted amine), then sat.

(to remove acid), then Brine.[1] -

Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography.

Figure 3: Step-by-step synthesis workflow for benzamide derivatives via acid chloride activation.

Protocol B: Biological Evaluation (Antimicrobial MIC)

To verify biological activity against strains like S. aureus or E. coli.

-

Preparation: Dissolve benzamide derivative in DMSO (stock 1 mg/mL).

-

Inoculation: Prepare bacterial suspension (

CFU/mL) in Mueller-Hinton broth. -

Plating: Add 100 µL of broth to 96-well plates.

-

Treatment: Add serial dilutions of the compound (e.g., 100 µg/mL down to 0.1 µg/mL).

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible turbidity [5].

Future Outlook

The benzamide scaffold is evolving beyond simple antagonism. Current research focuses on:

-

Dual-Target Ligands: Compounds that target both D2 receptors and HDACs for neurodegenerative diseases.

-

Antimicrobial Resistance: Novel benzamides showing efficacy against MRSA by targeting the FtsZ protein (cell division) [6].

-

PROTACs: Using the benzamide motif as a warhead to degrade specific proteins rather than just inhibiting them.

References

-

Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2. Journal of Medicinal Chemistry.

-

Entinostat: A Technical Guide to the Mechanism of Action. BenchChem.

-

Entinostat: a promising treatment option for patients with advanced breast cancer. NIH/PubMed.

-

Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem.

-

Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. ResearchGate.

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isca.me [isca.me]

- 3. researchgate.net [researchgate.net]

- 4. Immunomodulation of HDAC Inhibitor Entinostat Potentiates the Anticancer Effects of Radiation and PD-1 Blockade in the Murine Lewis Lung Carcinoma Model | MDPI [mdpi.com]

- 5. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Silico Prediction of 2-Bromo-3-methoxybenzamide Bioactivity

Abstract